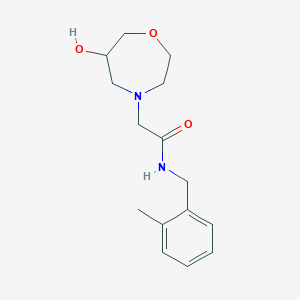![molecular formula C17H19N5O2S B5545144 3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pyrazole derivatives, known for their significant pharmacological potential and ability to undergo various chemical reactions and modifications. The relevance of pyrazole derivatives in modern medicine and pharmacy is due to their chemical versatility and potential for modification, impacting the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-component reactions that combine various starting materials like aryl aldehydes, ethyl acetoacetate, and malononitrile in the presence of catalysts. For example, one study described a one-pot synthesis approach using catalytic amounts of an organocatalyst like imidazole in water, highlighting an eco-friendly and efficient method for producing these compounds (Siddekha, A., Nizam, A., & Pasha, M. A., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively analyzed using techniques like X-ray diffraction, which provides detailed insights into their crystal structures. These studies often reveal complex hydrogen bonding interactions and confirm the twisted or planar conformations of the pyrazole rings, contributing to the understanding of their structural properties and reactivity (Kumara, K., et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including interactions with different reagents to form novel compounds. For instance, reactions with thiourea or the formation of Schiff bases through reactions with aldehydes are common pathways to synthesize new derivatives with potential antimicrobial activities (Puthran, D., et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and thermal stability, are crucial for their practical applications. Studies often include thermal analyses to determine the stability of these compounds under various conditions, supporting their use in different domains (Kumara, K., et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity and potential for forming bonds with various functional groups, are central to their utility in drug development and synthesis of novel materials. The electrophilic and nucleophilic regions identified through molecular analyses provide insights into how these compounds interact with different substances and the potential for creating new chemical entities (Kumara, K., et al., 2018).
科学的研究の応用
Synthesis and Characterization
Synthesis and Cytotoxicity : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine were synthesized and characterized, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential anticancer applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014).
Structural Studies : N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides were studied for their structural properties, showing the geometric parameters and intramolecular interactions of such compounds (Köysal, Işık, Sahin, & Palaska, 2005).
X-Ray Crystal Structure : A novel pyrazole derivative was synthesized and its structure confirmed by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, including Hirshfeld surface analysis and thermo-optical studies. This detailed characterization supports the potential for diverse scientific applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Applications in Biological Activities
Anticancer Activity : Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed their synthesis and in vitro cytotoxic activity against human cancer cell lines, pointing to their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Auxin Activities : The synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia was explored for their auxin activities, indicating the potential agricultural applications of these compounds (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Additional Research Findings
Fluorescent Dyes : N-ethoxycarbonylpyrene and perylene thioamides were synthesized as building blocks for fluorescent dyes with potential applications in materials science and sensor technology, showing tunable fluorescence properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their anti-inflammatory and analgesic activities, demonstrating their potential as COX inhibitors and providing insights into the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-22-8-6-19-17(22)25-9-7-18-16(23)15-11-14(20-21-15)12-4-3-5-13(10-12)24-2/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODASOTVXXSYXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)